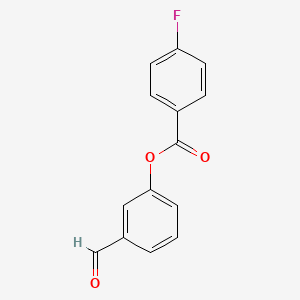
(3-Formylphenyl) 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Formylphenyl) 4-fluorobenzoate is a useful research compound. Its molecular formula is C14H9FO3 and its molecular weight is 244.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Formylphenyl) 4-fluorobenzoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapeutics. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
This compound is synthesized through various organic reactions that typically involve the introduction of a formyl group at the meta position of a phenyl ring, followed by esterification with 4-fluorobenzoic acid. The compound is characterized as a white solid with a melting point ranging from 58 to 60 °C .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as aldehyde dehydrogenase (ALDH) isoforms. ALDH enzymes play crucial roles in cellular detoxification and metabolism, making them significant targets for cancer therapy. Inhibition of ALDH1A3 has been particularly noted, as it is associated with poor prognosis in various cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against non-small cell lung cancer (NSCLC) cell lines A549 and H1299. The compound was tested at concentrations up to 60 µM, revealing significant inhibitory effects on cell viability. The results indicated IC50 values of approximately 0.23 µM for some derivatives, suggesting potent activity against ALDH1A3 .
Table 1: Cytotoxicity Results Against NSCLC Cell Lines
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| This compound | 0.23 | A549 | High potency against ALDH1A3 |
| ABMM-15 | 1.29 | H1299 | Moderate cytotoxicity |
| ABMM-16 | >60 | Both | Low cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining the inhibitory activity against ALDH isoforms. For instance, compounds with methyloxy linkers showed significantly lower remaining activities compared to those with ester linkers, emphasizing the role of molecular structure in biological efficacy .
Case Studies
- Study on NSCLC Cell Lines : In a comprehensive study, this compound was evaluated alongside other derivatives for their effects on cell survival using the MTT assay. The findings indicated that while some compounds exhibited considerable cytotoxicity, others maintained viability across different concentrations .
- Inhibition Screening : A detailed inhibition screening was performed on multiple ALDH isoforms using enzymatic assays to measure remaining activity after exposure to various concentrations of this compound and its derivatives. The results indicated selective inhibition patterns that could guide future drug design efforts targeting ALDH-related pathways .
Eigenschaften
IUPAC Name |
(3-formylphenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKMRDAANVRCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














